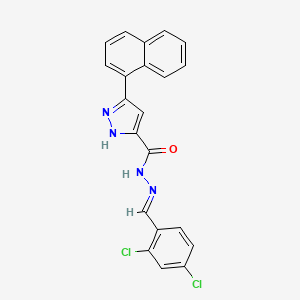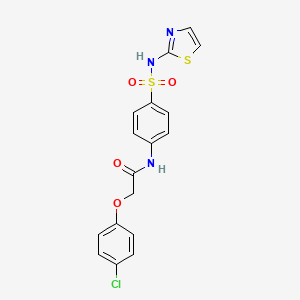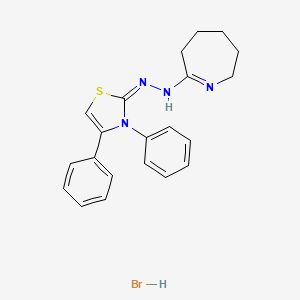
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide is a complex organic compound with the molecular formula C21H14Cl2N4O. This compound is notable for its unique structure, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
-
Attachment of the Naphthalene Ring: : The naphthalene moiety is introduced through a coupling reaction, often using a halogenated naphthalene derivative and a suitable catalyst.
-
Formation of the Hydrazide Group: : The hydrazide group is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives under controlled conditions.
-
Benzylidene Substitution: : The final step involves the condensation of the hydrazide with 2,4-dichlorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.
科学的研究の応用
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,6-DI-CL-benzylidene)hydrazide
- 5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,5-DI-MEO-benzylidene)hydrazide
Uniqueness
What sets 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern and the presence of the 2,4-dichlorobenzylidene group
特性
分子式 |
C21H14Cl2N4O |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-9-8-14(18(23)10-15)12-24-27-21(28)20-11-19(25-26-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
InChIキー |
JZNPTTPKFRJRSC-WYMPLXKRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)




![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)

![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)

